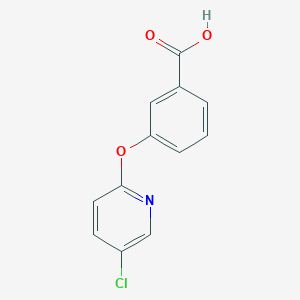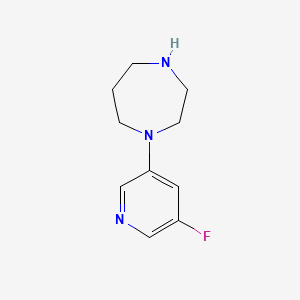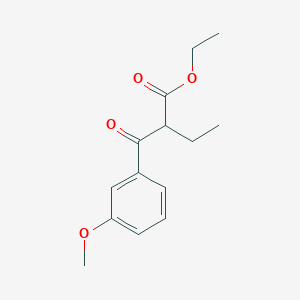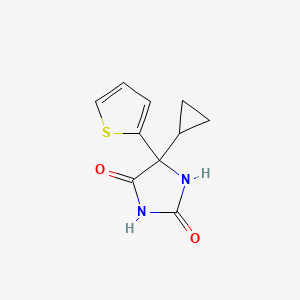![molecular formula C16H24N2 B1526895 1-Benzyl-1,4-diazaspiro[5.5]undecane CAS No. 1342502-29-7](/img/structure/B1526895.png)
1-Benzyl-1,4-diazaspiro[5.5]undecane
Overview
Description
1-Benzyl-1,4-diazaspiro[5.5]undecane is a chemical compound with the molecular formula C16H24N2. It is a spirocyclic compound featuring a benzyl group attached to a diazaspiro[5.5]undecane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-1,4-diazaspiro[5.5]undecane can be synthesized through several synthetic routes. One common method involves the reaction of 1,4-diazaspiro[5.5]undecane with benzyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an aprotic solvent like dichloromethane at room temperature.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The choice of solvent, temperature, and reaction time are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-1,4-diazaspiro[5.5]undecane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions can be achieved using nucleophiles such as alkyl halides or amines in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of benzyl alcohol derivatives.
Reduction: Reduction reactions can produce amines or other reduced derivatives.
Substitution: Substitution reactions can result in the formation of various substituted spirocyclic compounds.
Scientific Research Applications
1-Benzyl-1,4-diazaspiro[5.5]undecane has found applications in various scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and receptor binding.
Medicine: Research has explored its use in drug discovery, particularly in the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials due to its unique structural properties.
Mechanism of Action
1-Benzyl-1,4-diazaspiro[5.5]undecane is structurally similar to other spirocyclic compounds such as 1,4-diazaspiro[5.5]undecane and 4-benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one. its unique benzyl group and spirocyclic structure set it apart, providing distinct chemical and biological properties.
Comparison with Similar Compounds
1,4-Diazaspiro[5.5]undecane
4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one
3-Chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives
Properties
IUPAC Name |
1-benzyl-1,4-diazaspiro[5.5]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2/c1-3-7-15(8-4-1)13-18-12-11-17-14-16(18)9-5-2-6-10-16/h1,3-4,7-8,17H,2,5-6,9-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZFRZJBNRNVCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CNCCN2CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{3-[(Methylcarbamoyl)methoxy]phenyl}acetic acid](/img/structure/B1526815.png)
![2-[3-(Pyridin-4-ylmethoxy)phenyl]acetic acid](/img/structure/B1526816.png)



![2-{[(4-Bromophenyl)sulfanyl]methyl}pyrrolidine](/img/structure/B1526822.png)

![4-{[4-(Cyclopropylmethyl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine](/img/structure/B1526827.png)




